Biotin-PEG2-Acid
CAS No.: 1365655-89-5
Cat. No.: VC0521306
Molecular Formula: C17H29N3O6S
Molecular Weight: 403.49
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365655-89-5 |
|---|---|
| Molecular Formula | C17H29N3O6S |
| Molecular Weight | 403.49 |
| IUPAC Name | 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 |
| Standard InChI Key | SDOAIZRTYJIBBG-XEZPLFJOSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Biotin-PEG2-Acid is a bifunctional molecule containing a biotin group and a carboxylic acid moiety connected by a diethylene glycol (PEG2) spacer arm. This configuration creates a reagent with unique properties beneficial for biological applications.
Basic Chemical Characteristics
The compound features the following chemical properties:
| Parameter | Value |
|---|---|
| CAS Number | 1365655-89-5 |
| Molecular Formula | C₁₇H₂₉N₃O₆S |
| Molecular Weight | 403.49 Da |
| Physical Appearance | White solid |
| IUPAC Name | 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid |
| Purity | ≥95% |
These properties make Biotin-PEG2-Acid particularly suitable for precise bioconjugation applications requiring defined molecular interactions .
Solubility Characteristics
Biotin-PEG2-Acid demonstrates favorable solubility characteristics, enhancing its utility in various reaction conditions:
| Solvent | Solubility |
|---|---|
| DMSO | 100 mg/mL (247.84 mM) |
| Water | Moderate |
| DMF | Good |
The compound typically requires ultrasonic treatment to achieve complete dissolution in DMSO . This solubility profile facilitates its use in both aqueous and organic reaction systems, providing flexibility in experimental design.
Functional Characteristics and Mechanism
Biotin-PEG2-Acid functions as a versatile linker molecule with specific biochemical properties that facilitate its applications in various biotechnological contexts.
Bioconjugation Mechanism
The carboxylic acid group of Biotin-PEG2-Acid enables reaction with amine-containing macromolecules through carbodiimide chemistry, forming stable amide bonds. Simultaneously, the biotin moiety serves as an affinity label that strongly interacts with proteins such as avidin and streptavidin. This dual functionality allows for targeted bioconjugation and subsequent purification or detection .
The PEG spacer between these functional groups provides sufficient separation to prevent steric hindrance, ensuring that both ends of the molecule can engage in their respective interactions effectively. This spatial arrangement is critical for maintaining the biological activity of conjugated biomolecules .
Linker Classification
Biotin-PEG2-Acid belongs to the category of non-cleavable PEG-based linkers, meaning that once formed, the connection between the biotin group and the conjugated molecule remains stable under physiological conditions. This stability is beneficial for applications requiring long-term retention of the biotin tag, such as in certain drug delivery systems and diagnostic applications .
Applications in Biotechnology
Biotin-PEG2-Acid has emerged as a valuable tool across multiple domains of biotechnology, with particularly important roles in molecular biology, drug development, and diagnostics.
Antibody-Drug Conjugate Development
One of the primary applications of Biotin-PEG2-Acid is in the synthesis of antibody-drug conjugates (ADCs). These therapeutic agents combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. Biotin-PEG2-Acid serves as a non-cleavable linker in this context, joining the antibody to the cytotoxic payload .
The PEG component of the linker provides several advantages for ADCs:
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Increased aqueous solubility of the conjugate
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Reduced aggregation of the antibody
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Enhanced stability in circulation
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Improved pharmacokinetic properties
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent an innovative approach to protein degradation. Biotin-PEG2-Acid has found application as a linker in PROTAC design, connecting E3 ligase ligands with target protein ligands. The resulting bifunctional molecules can induce selective degradation of disease-relevant proteins through the ubiquitin-proteasome system .
The PEG linker's flexibility and hydrophilicity are advantageous for PROTAC function, as they facilitate the formation of the ternary complex required for protein ubiquitination and subsequent degradation. This application highlights the versatility of Biotin-PEG2-Acid in modern drug discovery paradigms .
Biomolecule Labeling and Detection
Biotin-PEG2-Acid enables efficient biotinylation of various biomolecules, including proteins, oligonucleotides, and DNA. The resulting biotin-labeled compounds can be detected or purified using avidin or streptavidin-based systems. This application is particularly valuable in research contexts requiring sensitive detection of biomolecules .
The compound's hydrophilic PEG spacer provides several advantages for biotinylation reactions:
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Reduced interference with the biological activity of labeled molecules
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Improved accessibility of the biotin group for avidin/streptavidin binding
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Enhanced solubility of the labeled conjugates
These properties make Biotin-PEG2-Acid a preferred reagent for many biotinylation applications in molecular biology and biochemistry .
Synthesis and Related Compounds
Understanding the relationship between Biotin-PEG2-Acid and related compounds provides insight into its position within the broader landscape of bioconjugation reagents.
Comparison with Related Biotin-PEG Derivatives
Biotin-PEG2-Acid belongs to a family of biotin-containing reagents that vary in their reactive groups and PEG chain lengths. The following table compares several related compounds:
| Compound | Reactive Group | PEG Units | Molecular Weight (Da) | Applications |
|---|---|---|---|---|
| Biotin-PEG2-Acid | Carboxylic acid | 2 | 403.49 | ADC synthesis, Protein conjugation |
| Biotin-PEG2-Amine | Primary amine | 2 | 330.45 | Conjugation to carboxylic acids |
| Biotin-PEG2-Azide | Azide | 2 | Varies | Click chemistry labeling |
| Biotin-PEG2-Alkyne | Alkyne | 2 | Varies | Click chemistry labeling |
| Biotin-PEG2-NHS | NHS ester | 2 | 500.57 | Reaction with primary amines |
Each variant offers specific reactivity profiles suitable for different bioconjugation strategies. The choice between these reagents depends on the functional groups available on the target molecule and the desired properties of the resulting conjugate .
Synthesis Approaches
While specific synthetic routes for Biotin-PEG2-Acid are proprietary to manufacturers, general approaches to biotin-PEG conjugates involve:
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Functionalization of biotin with an appropriate linker
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Separate synthesis of functionalized PEG chains
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Conjugation of these components under controlled conditions
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Purification using chromatographic techniques
For related compounds like cyclic disulfide-PEG-biotin linkers, synthesis involves reaction of lipoic acid-PEG-maleimide with thiol-PEG-biotin, followed by purification using molecular weight cutoff filters .
Research Applications and Case Studies
Biotin-PEG2-Acid has been utilized in various research contexts, demonstrating its versatility and importance in biotechnology.
Development of Universal Detection Probes
Research has demonstrated the utility of biotin-PEG-linked gold nanoparticle probes for simultaneous detection of proteins and nucleic acids. In these studies, biotin-PEG linkers with different thiol functionalities (monothiol, dithiol, and trithiol) were synthesized and evaluated for their performance in microarray assays .
The probes enabled sensitive detection of biomolecular targets, with detection limits as low as 50 femtomolar for nucleic acids and 1 picogram per milliliter for proteins. The PEG linkers were crucial for reducing non-specific adsorption and increasing the specificity of the assay. This research highlights the importance of biotin-PEG chemistry in developing versatile detection platforms .
Influence on Protein Delivery
Studies comparing the effects of biotinylation and PEGylation on protein delivery have provided insights into how these modifications affect cellular interactions. In one investigation, cationic protein lysozyme and anionic protein bovine serum albumin were conjugated with biotin-PEG to assess the impact on intracellular uptake .
The results revealed that PEGylation enhanced blood circulation but could interfere with plasma membrane interactions. These findings underscore the importance of considering the specific effects of biotin-PEG modifications on protein behavior in biological systems .
Practical Considerations for Use
Successful application of Biotin-PEG2-Acid in laboratory settings requires attention to several practical aspects that influence its performance.
| Condition | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Light Protection | Required |
| Atmosphere | Store under argon (when possible) |
| Solution Stability | Not recommended for long-term storage in solution |
| Shelf Life | 12-24 months when properly stored |
Following these guidelines helps preserve the reactivity of the compound and ensures consistent experimental results .
Reaction Conditions
Optimal reaction conditions for using Biotin-PEG2-Acid in bioconjugation include:
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pH range: Typically 7-8 for carbodiimide-mediated coupling
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Temperature: Room temperature (20-25°C)
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Reaction time: 2-4 hours (may vary based on specific protocol)
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Activating agents: EDC/NHS or HATU for carboxylic acid activation
These conditions may require optimization depending on the specific target molecule and desired outcome of the conjugation reaction .
Future Perspectives
The continued development and application of Biotin-PEG2-Acid is likely to expand in several directions, influenced by emerging trends in biotechnology and pharmaceutical science.
Emerging Applications
Several promising areas for future application of Biotin-PEG2-Acid include:
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Development of novel immunotherapy approaches leveraging the targeting capability of biotin-avidin interactions
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Creation of more sophisticated drug delivery systems with controlled release properties
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Application in bioorthogonal chemistry for in vivo labeling and tracking
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Integration into diagnostic platforms for point-of-care testing
These potential applications build upon the established utility of Biotin-PEG2-Acid while extending its reach into new technological domains .
Optimization and Innovation
Ongoing efforts to optimize Biotin-PEG2-Acid and related compounds focus on:
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Developing variants with improved water solubility
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Creating derivatives with precisely controlled linker length and flexibility
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Engineering novel reactive groups for expanded bioconjugation capabilities
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Enhancing stability under diverse physiological conditions
These innovations aim to address current limitations and expand the utility of biotin-PEG chemistry in biotechnology and medicine .
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